N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by multiple chlorinated phenyl groups and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of phenyl rings, followed by sulfonation to introduce sulfonamide groups. The intermediate compounds are then subjected to acylation and piperazine ring formation under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation reactors, followed by purification steps such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the chlorinated phenyl rings may engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 4-nitrophenyl ether
- 2,4-Dichlorophenyl 2,4-dichlorobenzoate
- 2,4-Dichlorophenol
Uniqueness
Compared to similar compounds, N-(2,4-DICHLOROPHENYL)-N-[2-(4-{2-[2,4-DICHLORO(PHENYLSULFONYL)ANILINO]ACETYL}PIPERAZINO)-2-OXOETHYL]-1-BENZENESULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that confer diverse reactivity and potential applications. Its combination of chlorinated phenyl rings and sulfonamide groups makes it particularly versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C32H28Cl4N4O6S2 |
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Molecular Weight |
770.5 g/mol |
IUPAC Name |
N-[2-[4-[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C32H28Cl4N4O6S2/c33-23-11-13-29(27(35)19-23)39(47(43,44)25-7-3-1-4-8-25)21-31(41)37-15-17-38(18-16-37)32(42)22-40(30-14-12-24(34)20-28(30)36)48(45,46)26-9-5-2-6-10-26/h1-14,19-20H,15-18,21-22H2 |
InChI Key |
AGCSMPPYYZIPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C(=O)CN(C4=C(C=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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